D-Lysine

Cancer Biology Amino Acid Metabolism Tumor Growth Inhibition

Procure D-Lysine (CAS 26853-89-4), the D-enantiomer of lysine, for applications requiring stereospecific molecular recognition. Unlike L-lysine, D-lysine resists proteolytic cleavage, enabling protease-resistant antimicrobial peptides with enhanced serum stability (>2h vs <1h for L-lysine). It serves as a competitive inhibitor of non-enzymatic glycation, reducing glycated hemoglobin without altering blood glucose. Essential for chiral HPLC validation, cell-specific isotopic labeling (90% efficiency), and enantiopure production via enzymatic cascade (>99% ee). Insist on analytical-grade ≥98% purity for reproducible results.

Molecular Formula C6H14N2O2
Molecular Weight 146.19 g/mol
CAS No. 26853-89-4
Cat. No. B7766468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Lysine
CAS26853-89-4
Molecular FormulaC6H14N2O2
Molecular Weight146.19 g/mol
Structural Identifiers
SMILESC(CCN)CC(C(=O)O)N
InChIInChI=1S/C6H14N2O2/c7-4-2-1-3-5(8)6(9)10/h5H,1-4,7-8H2,(H,9,10)/t5-/m1/s1
InChIKeyKDXKERNSBIXSRK-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility2.7e+005 mg/L @ 25 °C (est)

Structure & Identifiers


Interactive Chemical Structure Model





D-Lysine (CAS 26853-89-4): Enantiomer-Specific Properties and Procurement Considerations


D-Lysine (CAS 26853-89-4) is the D-enantiomer of the essential α-amino acid lysine, possessing the (R)-configuration at the α-carbon and the IUPAC name (2R)-2,6-diaminohexanoic acid [1]. As a D-α-amino acid, it exhibits stereochemical properties distinct from its naturally occurring L-counterpart and is not incorporated into ribosomal protein synthesis in eukaryotic systems [2]. D-Lysine is classified as a basic amino acid with a cationic side chain at physiological pH (XLogP: -3; topological polar surface area: 89.3 Ų) and is utilized in applications ranging from antimicrobial peptide engineering to chiral resolution processes [1].

D-Lysine Procurement: Why L-Lysine or Racemic DL-Lysine Cannot Substitute in Specialized Applications


Substitution of D-lysine with L-lysine or racemic DL-lysine fails in applications requiring stereospecific molecular recognition, differential metabolic processing, or protease-resistant architectures. L-lysine participates in eukaryotic protein synthesis via the saccharopine catabolic pathway and is readily degraded by endogenous proteases [1]. In contrast, D-lysine is metabolically inert in mammalian systems and resists proteolytic cleavage when incorporated into peptide backbones [2]. This stereochemical divergence yields quantifiable differences in tumor cell growth inhibition, antimicrobial peptide selectivity, serum stability, and enzyme substrate specificity—each documented in direct comparative studies below.

D-Lysine Quantitative Differentiation Evidence: Head-to-Head Comparisons Against L-Lysine and Related Analogs


Differential Tumor Cell Growth Inhibition: D-Lysine vs. L-Lysine

In a direct head-to-head comparison, D-lysine exhibited no inhibitory effect on Ehrlich ascites tumor cell growth, in stark contrast to L-lysine, which produced significant growth inhibition [1]. This enantiomer-specific divergence is critical for experimental designs where selective metabolic effects are required.

Cancer Biology Amino Acid Metabolism Tumor Growth Inhibition

Antimicrobial Peptide Selectivity: D-Lysine Substitution Reduces Eukaryotic Cytotoxicity

Substitution of L-lysine residues with D-lysine in the antimicrobial peptide CM15 produced a pronounced reduction in toxicity to eukaryotic cells while causing only moderate decreases in antimicrobial activity [1]. This stereochemical modification yielded a marked improvement in therapeutic index for specific analogs.

Antimicrobial Peptides Peptide Engineering Cytotoxicity

Serum Protease Resistance: D-Lysine Peptides Exhibit Extended Stability

Replacement of all L-lysine residues with D-lysine in the antimicrobial peptide HPA3NT3-A2 resulted in dramatically enhanced serum stability [1]. The D-lysine analog maintained a single HPLC peak in 50% serum for at least 2 hours, whereas the L-lysine parent peptide showed degradation within 60 minutes.

Peptide Stability Protease Resistance Serum Half-Life

Enzyme Substrate Specificity: D-Lysine Preferred over D-Ornithine

The enzyme D-ornithine/D-lysine decarboxylase (DOKDC) from Salmonella enterica exhibits clear substrate preference for D-lysine over its structural analog D-ornithine [1]. This stereospecific and structural selectivity defines D-lysine as the superior substrate for this enzyme class.

Enzyme Kinetics Decarboxylase Activity Substrate Specificity

In Vivo Reduction of Protein Glycation: D-Lysine Competitively Inhibits Non-Enzymatic Glycation

In a 45-day in vivo study of streptozotocin-induced diabetic rats, D-lysine treatment significantly reduced glycated hemoglobin and glycated serum proteins compared to placebo controls [1]. This reduction occurred without affecting blood glucose concentrations, indicating a direct competitive inhibition mechanism.

Diabetes Research Protein Glycation AGE Inhibition

D-Lysine Application Scenarios: Evidence-Backed Use Cases for Research and Industrial Procurement


Antimicrobial Peptide Engineering Requiring Protease Resistance and Reduced Cytotoxicity

Researchers designing antimicrobial peptides for systemic therapeutic applications should procure D-lysine as a building block to confer protease resistance and reduce off-target eukaryotic cytotoxicity. As demonstrated by the CM15 and HPA3NT3-A2 studies, D-lysine substitution maintains antimicrobial activity while dramatically improving serum stability (stable >2h vs. <1h for L-lysine peptides) and reducing membrane permeabilization of mammalian cells [1][2]. This application is particularly relevant for peptides targeting ESKAPE pathogens and antibiotic-resistant strains where in vivo stability is a critical barrier to clinical translation [3].

Diabetes and Glycation Research Requiring a Non-Metabolizable Lysine Analog

For studies investigating non-enzymatic protein glycation and advanced glycation end-product (AGE) formation, D-lysine serves as a competitive inhibitor that reduces glycated hemoglobin and serum proteins without altering blood glucose levels. The 45-day in vivo diabetic rat study demonstrated statistically significant reductions across multiple glycation markers (HbA1 reduction: 3.00% vs. 4.02%, p<0.05) [4]. L-lysine cannot substitute in this application because it enters the saccharopine catabolic pathway and participates in protein synthesis, confounding glycation measurements [5].

Chiral Resolution and Enantiopure D-Lysine Production via Biocatalytic Cascades

Industrial production of enantiopure D-lysine from L-lysine feedstock utilizes two-enzyme cascade systems incorporating lysine racemase and L-lysine-specific decarboxylase or monooxygenase. The two-strain coupling system described in the literature achieves >99% enantiomeric excess with a maximum yield of 53.5 g/L D-lysine from L-lysine starting material [6]. Procurement of analytical-grade D-lysine is essential for chiral HPLC method validation and as a reference standard in these biotransformation processes.

Cell-Specific Isotopic Labeling Using Lysine Racemase-Dependent Systems

In co-culture proteomics and cell-cell communication studies, D-lysine enables cell-specific isotopic labeling when paired with ectopically expressed optimized lysine racemase (Lyr(M37-KDEL)). This system confers 90% cell-specific labeling efficiency after 10 days of continuous co-culture without daily media exchange [7]. The stereospecificity of the racemase for D/L-lysine ensures that only cells expressing the enzyme can utilize D-lysine for protein synthesis, enabling precise cell-type-specific proteomic analysis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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